molecular formula C12H22O B3191523 3-Dodecyn-1-ol CAS No. 55182-73-5

3-Dodecyn-1-ol

Cat. No.: B3191523
CAS No.: 55182-73-5
M. Wt: 182.3 g/mol
InChI Key: CMSTUGQLHQXICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Dodecyn-1-ol is an organic compound with the molecular formula C12H22O. It is a member of the acetylenic alcohol family, characterized by the presence of a hydroxyl group (-OH) and a triple bond between carbon atoms in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Dodecyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-dodecyne with formaldehyde in the presence of a base, such as sodium hydroxide, to yield this compound. Another method includes the hydroboration-oxidation of 1-dodecyne, where the alkyne is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to produce the desired alcohol.

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Dodecyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triple bond can be reduced to a double bond or a single bond, resulting in alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the triple bond.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated compounds.

Scientific Research Applications

3-Dodecyn-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pheromones and other signaling compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Dodecyn-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triple bond play crucial roles in its reactivity. For instance, the hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can undergo various chemical transformations, leading to the formation of active intermediates that exert biological effects.

Comparison with Similar Compounds

3-Dodecyn-1-ol can be compared with other similar compounds, such as:

    3-Dodecen-1-ol: This compound has a double bond instead of a triple bond, which affects its reactivity and applications.

    1-Dodecyn-3-ol: The position of the hydroxyl group and the triple bond differs, leading to variations in chemical behavior and uses.

    Dodec-10-yn-1-ol: The triple bond is located at a different position in the carbon chain, influencing its chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and versatility in various chemical and biological processes.

Properties

CAS No.

55182-73-5

Molecular Formula

C12H22O

Molecular Weight

182.3 g/mol

IUPAC Name

dodec-3-yn-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-8,11-12H2,1H3

InChI Key

CMSTUGQLHQXICL-UHFFFAOYSA-N

SMILES

CCCCCCCCC#CCCO

Canonical SMILES

CCCCCCCCC#CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 500 ml of anhydrous ammonia and 100 mg of ferric nitrate in a 2 liter three necked flask equiped with a mechanical stirrer and dry ice condenser was added 3.12 g of lithium wire in small portions. When the blue color had discharged, 14.0 g of 3-butyn-1-ol in 100 ml of tetrahydrofuran was added over 15 minutes and the reaction mixture refluxed for 1 hour. A solution of 34.5 ml of 1-bromooctane in 200 ml of tetrahydrofuran was added and the reaction mixture was allowed to reflux for 90 minutes. At the end of this period the entire reaction mixture was poured onto 1 liter of ice and then saturated with salt. The resulting aqueous solution was extracted twice with 500 ml of ether and the combined ethereal solutions were washed with brine and dried over potassium carbonate. The ether was evaporated and the residue distilled to give 25.13 g of 3-dodecyn-1-ol, b.p. 87°-90° /0.5 mm.
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
ferric nitrate
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
34.5 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.